molecular formula C20H16ClNO2S B15001522 7-{3-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{3-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B15001522
M. Wt: 369.9 g/mol
InChI Key: SDBLNTDDNRYBTD-UHFFFAOYSA-N
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Description

7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound belonging to the class of thienopyridines. Thienopyridines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate substituents. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another method involves the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiol derivatives .

Scientific Research Applications

7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. For instance, thienopyridines are known to inhibit certain enzymes, which can lead to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives, such as thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .

Uniqueness

What sets 7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H16ClNO2S

Molecular Weight

369.9 g/mol

IUPAC Name

7-[3-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H16ClNO2S/c21-15-6-4-13(5-7-15)12-24-16-3-1-2-14(10-16)17-11-19(23)22-18-8-9-25-20(17)18/h1-10,17H,11-12H2,(H,22,23)

InChI Key

SDBLNTDDNRYBTD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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